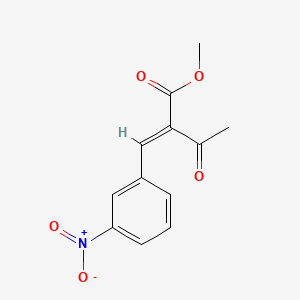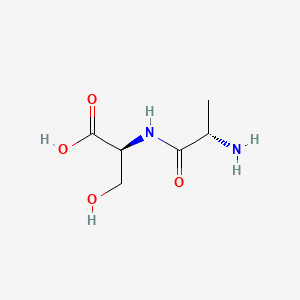
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C12H12BrN2O5. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazino group attached to a benzoyl moiety, which is further connected to a butanoic acid chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the following steps:
Preparation of 3-Bromo-4-methoxybenzoic acid: This can be achieved by bromination of 4-methoxybenzoic acid using bromine in the presence of a suitable catalyst.
Formation of 3-Bromo-4-methoxybenzoyl chloride: The 3-Bromo-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with hydrazine: The 3-Bromo-4-methoxybenzoyl chloride is reacted with hydrazine hydrate to form 3-Bromo-4-methoxybenzoyl hydrazine.
Condensation with succinic anhydride: Finally, the 3-Bromo-4-methoxybenzoyl hydrazine is condensed with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-carboxybenzoic acid.
Reduction: Formation of 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid.
Substitution: Formation of 4-[2-(3-substituted-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazino group may form hydrogen bonds with biological macromolecules, while the bromine atom could participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the hydrazino and butanoic acid moieties.
4-[2-(4-Methoxybenzoyl)hydrazino]-4-oxobutanoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzoyl hydrazine: Intermediate in the synthesis of the target compound.
Uniqueness
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is unique due to the presence of both the bromine atom and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13BrN2O5 |
|---|---|
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13BrN2O5/c1-20-9-3-2-7(6-8(9)13)12(19)15-14-10(16)4-5-11(17)18/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,19)(H,17,18) |
Clave InChI |
GBCROVDCSXIKSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)












